1-Iodo-2-methyl-4-(trifluoromethoxy)benzene

Catalog No.
S1918780
CAS No.
886763-05-9
M.F
C8H6F3IO
M. Wt
302.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-2-methyl-4-(trifluoromethoxy)benzene

CAS Number

886763-05-9

Product Name

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene

IUPAC Name

1-iodo-2-methyl-4-(trifluoromethoxy)benzene

Molecular Formula

C8H6F3IO

Molecular Weight

302.03 g/mol

InChI

InChI=1S/C8H6F3IO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,1H3

InChI Key

YLCOLVIMVHKUKE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)I

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)I

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene, with the chemical formula C₈H₆F₃IO and a molecular weight of 286.03 g/mol, is an aromatic compound characterized by the presence of an iodine atom and a trifluoromethoxy group. This compound is a member of the iodobenzene family, where the iodine atom serves as a potent leaving group in various

  • Cross-Coupling Reactions: The iodine atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille reactions. These reactions are vital for forming carbon-carbon bonds, which are essential in constructing complex organic molecules .
  • C–H Arylation: This compound can undergo C–H arylation reactions, where an aryl group is introduced into a substrate without the need for pre-activated aryl halides. This method is advantageous for synthesizing biaryl compounds efficiently .
  • Electrophilic Aromatic Substitution: The presence of the trifluoromethoxy group can enhance electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

Several methods have been developed for synthesizing 1-iodo-2-methyl-4-(trifluoromethoxy)benzene:

  • Direct Halogenation: This method involves the direct iodination of 2-methyl-4-(trifluoromethoxy)benzene using iodine or iodine-containing reagents under controlled conditions. This approach is straightforward but requires careful management of reaction conditions to avoid overreaction .
  • Cross-Coupling Reactions: Utilizing pre-existing aryl halides or organometallic reagents can facilitate the synthesis of this compound through palladium-catalyzed cross-coupling methods. This technique offers high selectivity and efficiency in forming carbon-carbon bonds .

1-Iodo-2-methyl-4-(trifluoromethoxy)benzene has several notable applications:

  • Pharmaceutical Development: Its unique structure makes it a potential candidate for developing new pharmaceuticals, particularly in designing molecules that target specific biological pathways .
  • Material Science: The compound can be used in creating advanced materials due to its electronic properties and stability under various conditions.
  • Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the formation of complex organic molecules through various coupling reactions .

Interaction studies involving 1-iodo-2-methyl-4-(trifluoromethoxy)benzene primarily focus on its reactivity with other substrates in cross-coupling and electrophilic substitution reactions. Research indicates that the presence of the iodine atom facilitates nucleophilic attack from various reagents, leading to diverse products. Additionally, studies on its interaction with biological molecules could provide insights into its potential therapeutic effects .

Several compounds share structural similarities with 1-iodo-2-methyl-4-(trifluoromethoxy)benzene. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesKey Differences
1-Iodo-3-methyl-4-(trifluoromethoxy)benzeneIodine at position 1, methyl at position 3Different substitution pattern affects reactivity
1-Iodo-4-methylbenzeneIodine at position 1, no trifluoromethoxyLacks electron-withdrawing trifluoromethoxy group
2-Iodo-4-(trifluoromethoxy)phenolHydroxyl group presentHydroxyl group alters acidity and reactivity
1-Iodo-2-methyl-4-fluorobenzeneFluoro instead of trifluoromethoxyLess steric hindrance compared to trifluoromethoxy

This table illustrates that while these compounds share similar functional groups or halogen substituents, the unique combination of iodine and trifluoromethoxy groups in 1-iodo-2-methyl-4-(trifluoromethoxy)benzene contributes to its distinct reactivity and potential applications in synthetic chemistry and pharmaceuticals .

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Methyl-4-(trifluoromethoxy)iodobenzene

Dates

Modify: 2023-08-16

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